molecular formula C11H18N5O14P3 B13414921 3'-O-Methylguanosine triphosphate CAS No. 61556-45-4

3'-O-Methylguanosine triphosphate

Cat. No.: B13414921
CAS No.: 61556-45-4
M. Wt: 537.21 g/mol
InChI Key: OHOBECDATGAGJW-VTHZCTBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Methylguanosine triphosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of guanosine triphosphate, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methyl group. This modification is significant in the study of RNA biology, particularly in the context of mRNA capping, which is essential for mRNA stability, translation, and protection from degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methylguanosine triphosphate typically involves multi-step chemical reactions One common method includes the use of hexamethyldisilazane and chlorotrimethylsilane for the initial protection of the guanine baseThe final step involves the phosphorylation of the nucleoside to form the triphosphate .

Industrial Production Methods

Industrial production of 3’-O-Methylguanosine triphosphate often employs enzymatic methods to ensure high yield and purity. The use of vaccinia virus-capping enzyme has been reported to introduce various GTP analogs, including 3’-O-Methylguanosine triphosphate, to the 5’ end of RNA, thereby generating 5’ cap-modified mRNAs .

Chemical Reactions Analysis

Types of Reactions

3’-O-Methylguanosine triphosphate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxo-3’-O-Methylguanosine triphosphate.

    Substitution: The methyl group at the 3’ position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide.

Major Products

The major products formed from these reactions include various modified nucleotides that can be used in further biochemical studies.

Scientific Research Applications

3’-O-Methylguanosine triphosphate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3’-O-Methylguanosine triphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure is recognized by various cap-binding proteins, which facilitate mRNA stability, translation initiation, and protection from exonucleases. The methyl group at the 3’ position enhances the stability of the cap structure and improves the efficiency of translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Methylguanosine triphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translation efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research tools .

Properties

CAS No.

61556-45-4

Molecular Formula

C11H18N5O14P3

Molecular Weight

537.21 g/mol

IUPAC Name

[[(2R,3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10?/m1/s1

InChI Key

OHOBECDATGAGJW-VTHZCTBJSA-N

Isomeric SMILES

CO[C@@H]1[C@H](OC([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.